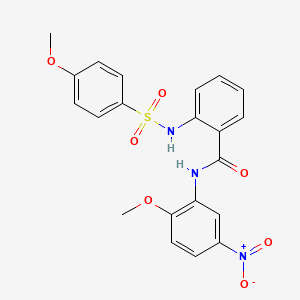![molecular formula C23H20N4O4 B2961542 N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251579-56-2](/img/structure/B2961542.png)
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Based on the available information, here is a comprehensive analysis of the scientific research applications of the compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide, also known as VU0515602-1:
Antineoplastic Activity
VU0515602-1: has been identified as a potential antineoplastic agent. It exhibits selective toxicity towards glucose-starved tumor cells, which is a common characteristic of solid tumors . This selectivity is crucial because it suggests that VU0515602-1 could be used to target and kill cancer cells without harming normal cells that are not experiencing glucose starvation.
Mitochondrial Inhibition
The compound has shown efficacy in inhibiting mitochondrial membrane potential . This is significant because cancer cells often rely on mitochondria for survival under glucose starvation conditions. By targeting the mitochondria, VU0515602-1 could be used to induce cell death in tumor cells that have adapted to low glucose environments.
Cancer Metabolism
VU0515602-1: can influence cancer metabolism, particularly under conditions of glucose starvation. This is an area of interest for developing therapeutic strategies in oncology, as altering the metabolic pathways can lead to the discovery of new treatment methods .
Synthetic Lethality
The concept of synthetic lethality can be applied using VU0515602-1 . This approach involves targeting pathways that are essential for the survival of cancer cells under specific conditions, such as glucose deprivation, which could lead to the development of new cancer therapies .
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for SAR studies to understand how different chemical modifications can affect its biological activity. This is crucial for optimizing the compound’s antineoplastic properties and minimizing potential side effects .
Antiproliferative Activity
VU0515602-1: and its derivatives can be evaluated for their antiproliferative activity against various cancer cell lines. This helps in assessing the compound’s effectiveness in inhibiting the growth and proliferation of cancer cells .
Cell Cycle Arrest
Further studies could explore the ability of VU0515602-1 to cause cell cycle arrest, particularly in the S phase. This would prevent cancer cells from dividing and proliferating, which is a key step in cancer treatment .
Apoptosis Induction
The compound may also be studied for its potential to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a desirable outcome in cancer treatment as it leads to the elimination of cancer cells without causing inflammation .
Mécanisme D'action
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and tubulin is a leading target for anticancer agents .
Mode of Action
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death or apoptosis .
Result of Action
The result of the action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, it triggers programmed cell death, leading to the reduction of cancer cell populations .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-26-13-24-21-17(15-6-4-3-5-7-15)11-27(22(21)23(26)29)12-20(28)25-16-8-9-18-19(10-16)31-14-30-18/h3-11,13H,2,12,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABRPQURVAHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

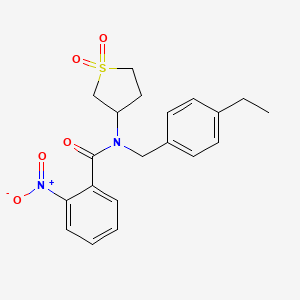


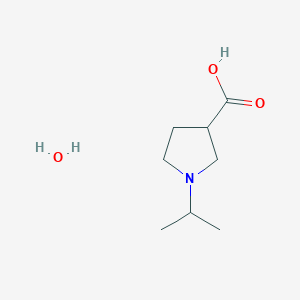

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
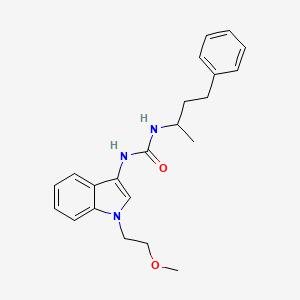

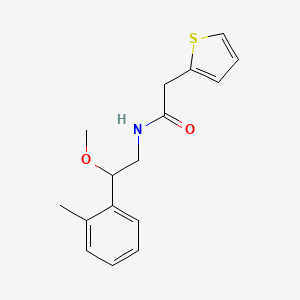


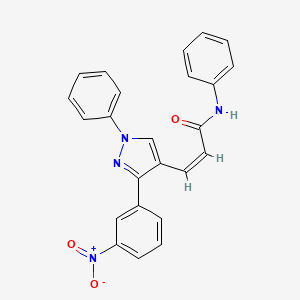
![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)
